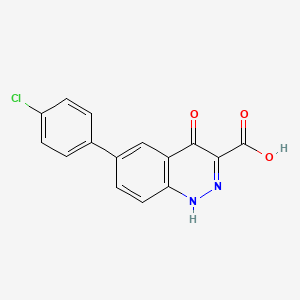

6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that features a cinnoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the carboxylic acid functionality adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the intermediate can be formed through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols

Scientific Research Applications

6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and pharmacology.

Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction.

Comparison with Similar Compounds

Similar Compounds

- 6-(4-Bromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

- 6-(4-Methylphenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

- 6-(4-Fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Uniqueness

6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a member of the dihydrocinnoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C13H10ClN1O3

- Molecular Weight : 253.68 g/mol

- CAS Number : Not specifically listed in the search results.

Structural Characteristics

The compound features a chlorophenyl group, a diketone structure, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Several studies have indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives of the dihydrocinnoline structure have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | E. coli |

| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline | Antibacterial | Staphylococcus aureus |

| 6-Iodo-4-oxo-1,4-dihydroquinoline | Antifungal | Candida albicans |

Anti-inflammatory Effects

Research has suggested that the compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine production in activated macrophages. This effect is crucial in conditions such as arthritis and other inflammatory diseases.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound was tested against several cancer types, including breast cancer (MCF-7) and lung cancer (A549), revealing significant cell death at certain concentrations.

Case Study: Cytotoxicity Assay

A study conducted on MCF-7 cells revealed that:

- IC50 Value : 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis through the mitochondrial pathway.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, leading to disruption of DNA replication in bacteria.

- Apoptosis Induction : In cancer cells, it may activate caspases and induce mitochondrial dysfunction.

- Cytokine Modulation : It can modulate the expression of inflammatory cytokines, thus influencing immune responses.

Properties

Molecular Formula |

C15H9ClN2O3 |

|---|---|

Molecular Weight |

300.69 g/mol |

IUPAC Name |

6-(4-chlorophenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-4-1-8(2-5-10)9-3-6-12-11(7-9)14(19)13(15(20)21)18-17-12/h1-7H,(H,17,19)(H,20,21) |

InChI Key |

BOTJGUFKXTXSKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.